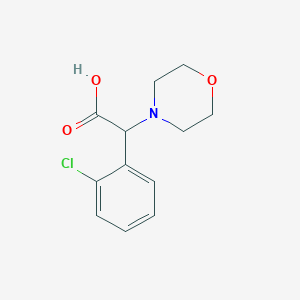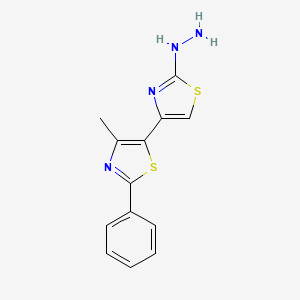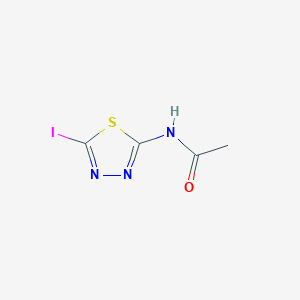![molecular formula C12H24N2O2 B11769332 N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine](/img/structure/B11769332.png)
N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O). The reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) to facilitate the formation of the Boc-protected amine . The reaction conditions are generally mild, and the process can be conducted at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly solvents and catalysts, such as ionic liquids, has also been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The Boc group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products
The major products formed from these reactions include the free amine, various oxides, and substituted derivatives depending on the specific reaction conditions used.
Scientific Research Applications
N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Mechanism of Action
The mechanism of action of N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine primarily involves the protection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-1-[3-(aminomethyl)cyclohexyl]methanamine
- N-Boc-1-[3-(aminomethyl)cyclobutyl]methanamine
- N-Boc-1-[3-(aminomethyl)cycloheptyl]methanamine
Uniqueness
N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine is unique due to its specific cyclopentyl structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and biologically active compounds where such properties are desirable .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)cyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10-5-4-9(6-10)7-13/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
InChI Key |
IYUNZGFZFQUWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)

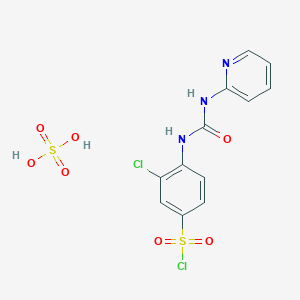
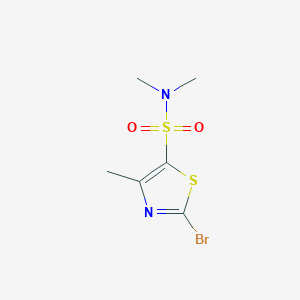
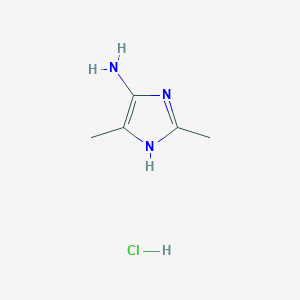
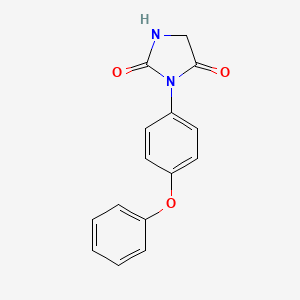
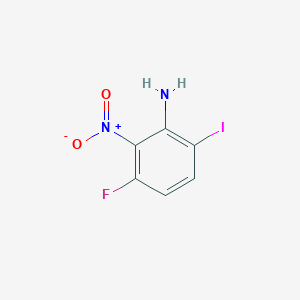
![1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11769288.png)

